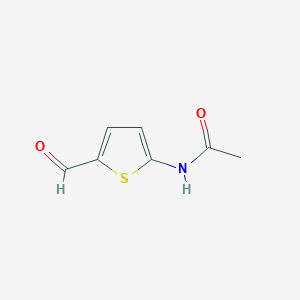

N-(5-Formyl-2-thienyl)acetamide

説明

Contextualization of Thiophene-Acetamide Scaffolds in Chemical Sciences

Thiophene (B33073) and its derivatives are recognized as privileged pharmacophores in medicinal chemistry due to their wide range of biological activities. nih.gov The thiophene ring, a five-membered heterocycle containing a sulfur atom, is a key structural component in numerous FDA-approved drugs. nih.gov Its unique electronic properties and ability to be functionalized make it a valuable scaffold in drug discovery. mdpi.com When combined with an acetamide (B32628) group, the resulting thiophene-acetamide scaffold offers a framework with enhanced reactivity and potential for diverse chemical modifications. chemimpex.com These scaffolds are not only crucial in the development of pharmaceuticals but also find applications in materials science and agrochemicals. chemimpex.com

Significance of the Formyl and Acetamide Functionalities in Organic Chemistry

The acetamide group (-NHCOCH3) also imparts distinct characteristics to a molecule. The nitrogen atom in the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, influencing physical properties like solubility and melting point. youtube.com The amide linkage is a fundamental component of peptides and proteins and is crucial in many biological processes. In synthetic chemistry, the acetamide group can influence the electronic properties and reactivity of the molecule to which it is attached.

Overview of N-(5-Formyl-2-thienyl)acetamide as a Versatile Intermediate and Building Block

This compound, with its CAS Number 31167-35-8, is a compound that strategically combines the thiophene ring with both formyl and acetamide functional groups. chemimpex.comsigmaaldrich.com This unique combination makes it a highly versatile intermediate and building block in organic synthesis. chemimpex.com The formyl group can undergo a variety of reactions such as oxidation, reduction, and condensation, while the acetamide group can be hydrolyzed or modified. The thiophene ring itself can participate in various coupling reactions. This multi-faceted reactivity allows chemists to use this compound as a starting point for the synthesis of a wide range of more complex molecules with potential applications in pharmaceuticals and materials science. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H7NO2S |

| Molecular Weight | 169.2 g/mol |

| Appearance | Brown solid |

| Melting Point | 175-179 °C |

| CAS Number | 31167-35-8 |

Data sourced from Chem-Impex. chemimpex.com

Interdisciplinary Research Landscape of this compound

The utility of this compound extends across multiple scientific disciplines, highlighting its interdisciplinary importance. chemimpex.com

Medicinal Chemistry and Pharmaceutical Development: This compound serves as a crucial intermediate in the synthesis of potential drug candidates, particularly for inflammatory and infectious diseases. chemimpex.com The thiophene core is a known contributor to biological activity, making this molecule a valuable asset in drug discovery pipelines. nih.gov

Organic and Synthetic Chemistry: Researchers utilize this compound to explore novel synthetic pathways and construct complex molecular architectures. chemimpex.com Its reactivity allows for the development of innovative materials with unique properties. chemimpex.com

Materials Science: The compound has shown potential in the formulation of advanced materials, including conductive polymers and organic electronic devices. chemimpex.com Its distinct properties enable the fine-tuning of material characteristics for applications in electronics and nanotechnology. chemimpex.com

Agricultural Chemistry: this compound and its derivatives are explored in the development of new pesticides and herbicides. chemimpex.com

Analytical Chemistry: It can be used in various analytical methods to help identify and quantify other compounds. chemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(5-formylthiophen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-5(10)8-7-3-2-6(4-9)11-7/h2-4H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHPGKJBLSYSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296445 | |

| Record name | N-(5-Formyl-2-thienyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31167-35-8 | |

| Record name | 31167-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Formyl-2-thienyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 5 Formyl 2 Thienyl Acetamide and Its Analogues

Direct Synthesis Routes for N-(5-Formyl-2-thienyl)acetamide

Direct synthesis routes offer a straightforward approach to this compound by introducing the formyl and acetamide (B32628) groups onto a thiophene (B33073) core in separate, sequential steps.

Vilsmeier-Haack Formylation Strategies for Thiophene-Acetamide Precursors

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org In the context of synthesizing this compound, this reaction is typically employed to introduce a formyl group at the 5-position of a 2-acetamidothiophene precursor. The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.orgcambridge.org This electrophilic species then attacks the electron-rich thiophene ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis yields the desired aldehyde. wikipedia.org

The reactivity of the thiophene ring in the Vilsmeier-Haack reaction is significantly influenced by the nature of the substituent at the 2-position. The acetamido group (-NHCOCH₃) is an activating group, directing the electrophilic substitution to the vacant 5-position of the thiophene ring. The reaction conditions, including temperature and the choice of solvent, are critical for optimizing the yield and purity of the product. For instance, maintaining a low temperature (e.g., 0–5°C) during the acylation step can minimize potential side reactions.

Several studies have documented the successful formylation of various thiophene derivatives using the Vilsmeier-Haack reaction. acs.orgresearchgate.net For example, the formylation of 2-thienylpyrroles has been achieved using this method. researchgate.net

Acylation Processes for Acetamide Moiety Introduction from Amines

The introduction of the acetamide group is typically achieved through the acylation of a corresponding 2-amino-5-formylthiophene precursor. This reaction involves treating the amine with an acylating agent such as acetyl chloride or acetic anhydride. The choice of the acylating agent and reaction conditions can influence the efficiency of the reaction. For example, the use of a polar aprotic solvent like dimethylformamide (DMF) can enhance reactivity.

The general scheme for this acylation process is as follows:

2-amino-5-formylthiophene + Acetylating Agent → this compound

Preparation of Key Precursors and Intermediates

The successful synthesis of this compound and its analogues often relies on the efficient preparation of key precursors, namely substituted 2-aminothiophenes and formyl-functionalized thiophene derivatives.

Synthesis of Substituted 2-Aminothiophenes

Substituted 2-aminothiophenes are versatile intermediates in the synthesis of a wide range of biologically active compounds and functional materials. thieme-connect.combeilstein-journals.org One of the most prominent methods for their synthesis is the Gewald reaction. thieme-connect.comumich.edupsu.edu This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a base, such as morpholine. thieme-connect.compsu.edu

The Gewald reaction offers a convergent and atom-economical route to highly functionalized 2-aminothiophenes. thieme-connect.com Researchers have developed various modifications to the classical Gewald reaction to improve yields, simplify procedures, and employ more environmentally friendly conditions. thieme-connect.compsu.edu For instance, L-proline has been used as a catalyst for a one-pot synthesis of substituted 2-aminothiophenes under mild conditions. thieme-connect.com Another variation involves performing the reaction under solvent-free conditions. psu.edu

Beyond the Gewald reaction, other methods for synthesizing 2-aminothiophenes include the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol (B140307) and the cyclization of bromocrotonitriles with sodium hydrosulfide. beilstein-journals.orgtubitak.gov.tr

Table 1: Examples of Catalysts and Conditions for the Gewald Reaction

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| L-proline (10 mol%) | DMF | 60 | 24 | ~95 | thieme-connect.com |

| Morpholine | None (Solvent-free) | Room Temperature | 14 | 82 | psu.edu |

Formation of Formyl-Functionalized Thiophene Derivatives

The introduction of a formyl group onto a thiophene ring is a key step in preparing precursors for this compound. As previously discussed, the Vilsmeier-Haack reaction is a primary method for this transformation. ijpcbs.comorganic-chemistry.org Other formylation methods can also be employed.

For example, 5-formylthiophene-2-carboxylic acid and 5-formyl-2-thiopheneboronic acid are commercially available or can be synthesized, serving as valuable starting materials for further functionalization. chemscene.comnih.gov The formyl group can be introduced through various synthetic strategies, including the oxidation of a corresponding hydroxymethyl group or the reduction of a carboxylic acid derivative. The synthesis of various functionalized thiophene derivatives, including aldehydes, has been reported. osi.lvwestminster.ac.ukresearchgate.net

Convergent and Divergent Synthetic Approaches to this compound

Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound and its analogues.

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. For the synthesis of analogues of this compound, a divergent approach would be highly efficient. Starting from a key intermediate like 2-amino-5-formylthiophene, a diverse library of analogues can be generated by reacting it with various acylating agents to introduce different amide functionalities. Similarly, starting with 2-acetamidothiophene, various substituents could be introduced at the 5-position. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

Yield Optimization and Reaction Efficiency in this compound Synthesis

The efficient synthesis of this compound is critical for its application in various research and development sectors, including medicinal chemistry and materials science. chemimpex.com Optimization of synthetic routes focuses on maximizing product yield and purity while minimizing reaction time and the formation of byproducts. The primary synthesis of this compound typically involves the acylation of 5-formyl-2-thienylamine using reagents like acetyl chloride or acetic anhydride. The efficiency of this reaction is highly dependent on several key parameters, including temperature, solvent choice, and the use of catalysts.

Key parameters influencing the yield and efficiency of the synthesis have been identified through various studies. Maintaining a low temperature, typically between 0–5°C, during the acylation step is crucial to minimize side reactions, such as the potential oxidation of the formyl group. The selection of an appropriate solvent also plays a significant role; polar aprotic solvents like dimethylformamide (DMF) can enhance reactivity, whereas dichloromethane (B109758) (DCM) is often favored for its ability to simplify the isolation of the final product.

To neutralize acidic byproducts generated during the reaction, such as hydrochloric acid (HCl), a base like triethylamine (B128534) (TEA) is commonly employed as a catalyst. The careful control of these conditions, along with diligent monitoring of the reaction's progress using techniques like thin-layer chromatography (TLC), allows for yields that typically range from 60% to 80%. Following the reaction, purification through methods such as recrystallization, often using an ethanol (B145695)/water mixture, is essential for isolating a high-purity product.

The table below summarizes the key parameters and their effects on the synthesis of this compound.

Table 1: Parameters for Yield Optimization in this compound Synthesis

| Parameter | Condition | Rationale | Typical Yield | Reference |

|---|---|---|---|---|

| Starting Material | 5-Formyl-2-thienylamine | Precursor amine for acylation | - | |

| Acylating Agent | Acetyl chloride or Acetic anhydride | Provides the acetyl group for amide formation | - | |

| Temperature | 0–5°C | Minimizes side reactions (e.g., formyl group oxidation) | 60–80% | |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | DCM facilitates product isolation; DMF enhances reactivity. | 60–80% | |

| Catalyst | Triethylamine (TEA) | Neutralizes HCl byproduct | 60–80% |

| Purification | Recrystallization (Ethanol/Water) | Removes impurities and unreacted starting materials | 60–80% | |

Chemical Reactivity and Transformative Reactions of N 5 Formyl 2 Thienyl Acetamide

Reactions Involving the Formyl Group

The aldehyde (formyl) group is a key site of reactivity in N-(5-Formyl-2-thienyl)acetamide, participating in oxidation, reduction, condensation, and cyclization reactions.

Oxidation Reactions of the Aldehyde Moiety

The formyl group of this compound can be oxidized to a carboxylic acid. This transformation is a common step in the synthesis of various thiophene (B33073) derivatives. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the oxidation of similar 2-formylthiophene derivatives is a well-established reaction. For instance, 2-acetylthiophene (B1664040) can be oxidized to 2-thienylglyoxylic acid using potassium permanganate (B83412). wikipedia.org Generally, oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for such transformations. The resulting carboxylic acid can then serve as a precursor for the synthesis of other compounds.

Reduction Reactions of the Aldehyde Moiety

The aldehyde functional group can be readily reduced to a primary alcohol. This reduction can be achieved using various reducing agents. For the related compound thiophene-2-carbaldehyde, reduction to 2-hydroxymethylthiophene is accomplished with sodium borohydride (B1222165) in water, yielding the product in high (96%) yield. wikipedia.org Another powerful reducing system is the Wolff-Kishner reduction, which utilizes hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent to convert an aldehyde or ketone to a methylene (B1212753) (CH₂) group. masterorganicchemistry.com

Table 1: Reduction Reactions of the Formyl Group

| Reagent | Product |

|---|---|

| Sodium Borohydride (NaBH₄) | N-(5-hydroxymethyl-2-thienyl)acetamide |

Condensation Reactions with the Formyl Group

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water or ammonia. labxchange.orgmonash.edu The formyl group of this compound is an excellent electrophile and readily undergoes condensation with various nucleophiles. These reactions are fundamental in building more complex molecular architectures. chemimpex.com

A common example is the aldol (B89426) condensation, where the aldehyde reacts with an enolate ion. youtube.com Another significant type is the formation of a peptide bond, which occurs when an amine group reacts with a carboxylic acid. labxchange.orglibretexts.org In the context of this compound, the formyl group can react with primary amines to form Schiff bases (imines), which are versatile intermediates in their own right.

Cyclization Reactions Initiated by the Formyl Group

The formyl group can be a key participant in intramolecular reactions, leading to the formation of cyclic structures. These cyclization reactions are often initiated by a condensation or addition reaction at the formyl group, followed by a subsequent ring-closing step. For instance, an intramolecular aldol condensation can occur if a suitable enolizable proton is present elsewhere in the molecule, leading to the formation of a new ring. youtube.com

Reactions Involving the Acetamide (B32628) Moiety

The acetamide group also offers opportunities for further chemical modification, primarily through reactions at the nitrogen atom.

N-Substitution and Derivatization Reactions

The nitrogen atom of the acetamide group can undergo substitution reactions, allowing for the introduction of various alkyl or aryl groups. This N-alkylation is an important transformation in organic synthesis for creating tertiary amides from primary or secondary amides. derpharmachemica.com The reaction typically requires a strong base to deprotonate the amide nitrogen, making it a more potent nucleophile. derpharmachemica.com A variety of alkylating agents can then be used to introduce the desired substituent. For example, N-alkylation of amines can be achieved using primary or secondary alcohols in the presence of a suitable catalyst. rsc.orgrsc.org A specific example of N-alkylation on a related thiophene compound is the synthesis of N-(5-Formyl-thien-2-yl)-N-hexadecyl-acetamide from N-Hexadecyl-N-(2-thienyl)-acetamide using phosphorus oxychloride in dimethylformamide. prepchem.com

Furthermore, N-acylation reactions, where an acyl group is introduced, are also possible. For instance, reacting 2-aminothiophene-3-carbonitrile (B183302) with activated 2-(thiophen-2-yl)acetic acid results in the N-acylated product, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Acetylthiophene |

| 2-Thienylglyoxylic acid |

| Potassium permanganate |

| Hydrogen peroxide |

| Thiophene-2-carbaldehyde |

| 2-Hydroxymethylthiophene |

| Sodium borohydride |

| Hydrazine |

| Potassium hydroxide |

| N-(5-hydroxymethyl-2-thienyl)acetamide |

| N-(5-methyl-2-thienyl)acetamide |

| N-(5-Formyl-thien-2-yl)-N-hexadecyl-acetamide |

| N-Hexadecyl-N-(2-thienyl)-acetamide |

| Phosphorus oxychloride |

| Dimethylformamide |

| 2-Aminothiophene-3-carbonitrile |

| 2-(Thiophen-2-yl)acetic acid |

Hydrolytic Stability and Cleavage of the Amide Bond

The amide bond in this compound, while generally stable, can be cleaved under specific chemical conditions. The stability of an amide bond is significant, but its selective cleavage is a crucial transformation in synthetic chemistry.

Research into amide bond hydrolysis has shown that the reaction can be facilitated under mild conditions through intramolecular assistance. For instance, the presence of flanking carboxyl and secondary amine groups in certain model compounds has been shown to accelerate amide hydrolysis. mdpi.com While this compound lacks these specific neighboring groups, the principle of catalysis highlights that its cleavage is not solely reliant on harsh acidic or basic conditions.

Alternative methods have been developed for the selective cleavage of amide bonds. One powerful method involves the use of hydroxylamine (B1172632) salts at neutral pH, which has demonstrated remarkable selectivity for amide groups over other functionalities like carbamates and esters. researchgate.net Furthermore, transition metal complexes can initiate amide bond cleavage. The effectiveness of this method depends on the metal ion's ability to bind to the amide and its Lewis acidity, with ions like iron(III) being particularly effective. rsc.org

Table 1: Selected Methods for Amide Bond Cleavage

| Method | Reagents | Key Features |

|---|---|---|

| Hydroxylamine-mediated | Hydroxylamine salts (e.g., NH₂OH·TFA) | Operates at neutral pH; selective for amides over esters and carbamates. researchgate.net |

| Transition Metal-catalyzed | FeCl₃·6H₂O, CuCl₂(ClO₄)₂ | Relies on the Lewis acidity of the metal center to activate the amide bond. rsc.org |

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, but its reactivity is modulated by the presence of both an electron-donating acetamido group and an electron-withdrawing formyl group.

Electrophilic Aromatic Substitution on the Thiophene Ring

A primary example of EAS on related thiophene systems is the Vilsmeier-Haack reaction, which is a standard method for introducing a formyl group onto electron-rich heterocycles. core.ac.uk While the target molecule is already formylated, this reaction exemplifies the high reactivity of the thiophene ring towards electrophiles. Another significant route for functionalization involves metalation, typically with organolithium reagents, followed by quenching with an electrophile. This process, while involving a nucleophilic intermediate, results in the net substitution of a hydrogen atom with an electrophile. core.ac.uk

Nucleophilic Substitution Reactions on the Thiophene Ring

Direct nucleophilic aromatic substitution on an unsubstituted thiophene ring is generally unfavorable due to its electron-rich nature. However, the presence of the strongly electron-withdrawing 5-formyl group can facilitate such reactions, particularly at the position to which it is attached, by stabilizing the intermediate Meisenheimer complex.

The chemical reactivity of related N-aryl chloroacetamides is often characterized by the facile replacement of the chlorine atom by various nucleophiles. researchgate.net While this pertains to the side chain, it underscores the potential for nucleophilic attack on the molecule. For the thiophene ring itself, nucleophilic substitution often proceeds through indirect pathways. One such method is metalation with a strong base to generate a lithiated species, which then reacts readily with electrophiles. core.ac.uk This two-step sequence provides a versatile route to functionalized thienylpyrroles and related compounds. core.ac.uk

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating portions of all starting materials. This compound is a valuable substrate for MCRs due to its distinct reactive sites: the formyl group (an electrophile) and the N-H bond of the acetamide group (a potential nucleophile after deprotonation).

The aldehyde functionality can readily participate in reactions such as the Knoevenagel condensation, a key initiating step in many MCRs. researchgate.net For instance, MCRs involving cyanothioacetamide, various carbonyl compounds, and enamines lead to the formation of complex nicotinonitrile derivatives. researchgate.net While not directly using this compound, these syntheses illustrate a common pathway where an aldehyde condenses with an active methylene compound.

The literature describes numerous MCRs for synthesizing biologically active heterocycles, where aldehydes are crucial components. mdpi.com this compound could foreseeably be used in similar reaction schemes, such as the synthesis of tetrahydropyridines or pyrimidines, making it a versatile building block for creating molecular diversity. mdpi.comchemimpex.com

Table 2: Potential MCRs Involving an Aldehyde Component

| Reaction Name/Type | Typical Components | Resulting Heterocycle |

|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine |

| Biginelli Reaction | Aldehyde, β-dicarbonyl compound, Urea (B33335)/Thiourea (B124793) | Dihydropyrimidinone |

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

For the cleavage of the amide bond, transition metal-catalyzed hydrolysis is proposed to proceed via coordination of the metal ion to the amide's carbonyl oxygen. rsc.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction medium. rsc.org

In electrophilic aromatic substitution, the mechanism involves the attack of an electrophile on the π-system of the thiophene ring to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. The reaction is completed by the loss of a proton from the site of attack, which restores the aromaticity of the ring. The regioselectivity is governed by the electronic effects of the acetamido and formyl substituents, which stabilize or destabilize the possible sigma complexes.

Mechanisms of multi-component reactions are often complex, involving a cascade of sequential bimolecular reactions. For a hypothetical MCR involving this compound, a plausible pathway could begin with a Knoevenagel or similar condensation involving the formyl group. This would be followed by a Michael addition and subsequent intramolecular cyclization and dehydration steps to construct the final heterocyclic ring system. researchgate.net

Derivatization and Structural Modifications of N 5 Formyl 2 Thienyl Acetamide

Synthesis of Novel Thiophene-Acetamide Hybrid Molecules

The N-(5-Formyl-2-thienyl)acetamide scaffold serves as a foundational building block for creating more complex hybrid molecules. By combining the thiophene-acetamide motif with other pharmacologically relevant heterocycles, chemists can generate novel compounds with potentially enhanced biological activities. This substructure splicing method is a key strategy in the discovery of new agrochemicals and pharmaceuticals. mdpi.com

One prominent example involves splicing the thiophene (B33073) structure with a pyridine (B92270) ring to synthesize thienylpyridyl-containing acetamides. mdpi.com For instance, starting with a substituted thiophene, a multi-step synthesis can yield intermediates like 2-chloro-6-methyl-4-(thiophen-2-yl)nicotinonitrile. This intermediate can then be further reacted to introduce a thioether and an acetamide (B32628) side chain, resulting in complex hybrid molecules. mdpi.com

Another approach is the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives. This involves the acylation of a substituted thiophen-2-amine with a substituted nicotinoyl chloride. mdpi.com The nicotinoyl chloride itself is prepared from the corresponding nicotinic acid. This strategy effectively combines the structural features of both thiophene and nicotinamide, the latter being a well-known bioactive component. mdpi.com

Table 1: Examples of Synthesized Thiophene-Acetamide Hybrid Molecules

| Hybrid Molecule Type | Key Intermediates | Synthetic Strategy | Reference |

|---|---|---|---|

| Thienylpyridyl-thioether-acetamides | 2-chloro-6-methyl-4-(thiophen-2-yl)nicotinonitrile | Multi-step synthesis involving construction of the pyridine ring followed by nucleophilic substitution to add thioether and acetamide moieties. | mdpi.com |

| N-(thiophen-2-yl) nicotinamides | Substituted nicotinoyl chloride; Substituted thiophen-2-amine | Acylation of a substituted thiophen-2-amine with an acyl chloride derived from nicotinic acid. | mdpi.com |

Functionalization Strategies at the Formyl Position of the Thiophene Ring

The formyl group (-CHO) at the 5-position of the thiophene ring is a key site for structural modification. Its electrophilic carbon and the presence of a reactive aldehyde functionality permit a wide array of chemical transformations. chemimpex.com These reactions are crucial for extending the molecular framework or introducing new functional groups.

Common functionalization strategies include:

Oxidation : The formyl group can be oxidized to a carboxylic acid using standard oxidizing agents. This introduces an acidic site for further reactions, such as amide or ester formation.

Reduction : The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165). This alcohol can then be used in ether or ester synthesis.

Condensation Reactions : The formyl group readily undergoes condensation reactions with various nucleophiles. For example, it can react with amines to form Schiff bases (imines) or with active methylene (B1212753) compounds in Knoevenagel or similar condensation reactions. These reactions are fundamental for building larger, more complex molecular architectures. chemimpex.com

Vilsmeier-Haack and Related Formylations : While this compound is the product of formylation, related studies on thienylpyrroles show that formylation can be a versatile tool. core.ac.uk The reactivity of the formyl group itself allows it to be a precursor for other functionalities through multi-step sequences, such as conversion to a cyano group or other carbon-based substituents.

Table 2: Key Reactions at the Formyl Position

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate (B83412), Hydrogen peroxide | Carboxylic acid (-COOH) | |

| Reduction | Sodium borohydride | Hydroxymethyl (-CH₂OH) | |

| Condensation | Primary amines, Active methylene compounds | Schiff base (-CH=N-R), Substituted alkene (-CH=C(X)Y) | chemimpex.com |

Diverse Modifications of the Acetamide Nitrogen

The acetamide group (-NHCOCH₃) offers another point for derivatization, primarily at the nitrogen atom. Modifications at this site can influence the compound's steric and electronic properties, including its hydrogen bonding capacity.

One direct modification is N-alkylation . In a process analogous to the Vilsmeier formylation of N-Hexadecyl-N-(2-thienyl)-acetamide, where the starting material is an N-alkylated thienyl acetamide, the hydrogen on the acetamide nitrogen of this compound can be replaced with an alkyl or aryl group. prepchem.com This is typically achieved by deprotonating the amide with a suitable base followed by reaction with an alkyl halide. Studies on similar scaffolds, like thieno[2,3-d]pyrimidines, have shown that N-alkylation with methyl or ethyl groups is a viable strategy for modifying molecular properties. nih.gov

A more extensive modification involves the hydrolysis of the acetamide to yield the corresponding 2-amino-5-formylthiophene. This primary amine is a versatile intermediate that can be reacted with a wide range of acyl chlorides, sulfonyl chlorides, or isocyanates to generate a diverse library of N-substituted derivatives, effectively replacing the original acetyl group with other functionalities. This approach is commonly used in medicinal chemistry to explore structure-activity relationships. The synthesis of N-(thiophen-2-yl) nicotinamide derivatives from thiophen-2-amine illustrates this principle well. mdpi.com

Regioselective Substitutions on the Thiophene Core

Further functionalization can be achieved by introducing additional substituents directly onto the thiophene ring. The positions for these substitutions are dictated by the directing effects of the existing formyl and acetamide groups. In electrophilic aromatic substitution (SEAr) reactions, the outcome depends on the balance between the activating and deactivating nature of the substituents. wikipedia.org

The thiophene ring in this compound has two available positions for substitution: C3 and C4.

The acetamide group (-NHCOCH₃) at the C2 position is an activating group and an ortho-, para-director. byjus.com In the context of the thiophene ring, it strongly activates the adjacent C3 position for electrophilic attack.

The formyl group (-CHO) at the C5 position is a deactivating group and a meta-director. libretexts.org It deactivates the entire ring, particularly the adjacent C4 position, and directs incoming electrophiles away from it.

Given these competing effects, electrophilic substitution is most likely to occur at the C3 position , which is strongly activated by the acetamido group. The C4 position is adjacent to the deactivating formyl group, making it less favorable for attack. Therefore, reactions like halogenation, nitration, or Friedel-Crafts acylation would be expected to yield the 3-substituted derivative regioselectively. This is consistent with the general principles of electrophilic substitution on substituted five-membered heterocycles. wikipedia.org

Exploration of Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or synthetic strategy used in drug design to replace a central molecular core (scaffold) with a chemically different one while preserving the key binding interactions and biological activity. nih.gov For derivatives of this compound, this could involve replacing the 2-acetamidothiophene core with other heterocyclic systems.

A relevant example is the scaffold hopping from thienopyrimidines, which share the thiophene ring, to other structures like furano[2,3-d]pyrimidines. nih.gov This demonstrates that the thiophene ring can be swapped for a furan (B31954) ring to modulate properties like lipophilicity. Another study details a scaffold hopping approach that led to the development of 1,4-thienodiazepine-2,5-diones, showcasing the versatility of thiophene-based starting materials in creating diverse and complex scaffolds. rug.nl

Bioisosteric replacement is a related concept that involves substituting a functional group with another that has similar physical or chemical properties, leading to similar biological activity. nih.gov

Thiophene Ring : The thiophene ring itself is often considered a bioisostere of a benzene (B151609) ring. It can also be replaced by other five-membered heterocycles like furan, pyrrole, or thiazole (B1198619) to fine-tune activity and pharmacokinetic properties.

Amide Bond : The acetamide linkage is a common site for bioisosteric replacement. It can be replaced with groups such as reverse amides, esters, ketones, or stable amide mimetics like triazoles or oxadiazoles (B1248032) to alter metabolic stability or hydrogen bonding patterns. archivepp.com

Table 3: Potential Scaffold Hops and Bioisosteric Replacements

| Original Group | Bioisostere / New Scaffold | Rationale | Reference |

|---|---|---|---|

| Thiophene Ring | Furan, Pyrrole, Thiazole, Benzene | Modify electronics, lipophilicity, and metabolic profile. | nih.gov |

| Acetamide Linkage (-NH-CO-) | Triazole, Oxadiazole, Sulfonamide | Improve metabolic stability, alter H-bonding, and modify geometry. | archivepp.com |

| 2-Acetamidothiophene | Thieno[2,3-d]pyrimidine, Furano[2,3-d]pyrimidine | Explore novel chemical space while maintaining key pharmacophore features. | nih.gov |

Stereochemical Considerations in Derivatives

When structural modifications of this compound lead to the formation of new stereocenters, controlling the stereochemistry becomes critical, especially in pharmaceutical applications where enantiomers can have vastly different biological activities. nih.gov

For example, the reduction of a ketone derived from this compound or the hydrogenation of an imine (Schiff base) formed at the formyl position would create a new chiral center. Achieving high enantioselectivity in these transformations requires the use of asymmetric catalysis. Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for this purpose. acs.org Chiral ligands, such as those based on phosphines (e.g., JosiPhos, DuanPhos) or phosphino-oxazolines, can be paired with metals like iridium, rhodium, or ruthenium to stereoselectively reduce imines and ketones to chiral amines and alcohols, often with high enantiomeric excess (ee). nih.govacs.org

Once a chiral derivative is synthesized, determining its absolute configuration is essential. This can be accomplished through methods like X-ray crystallography of the final compound or a derivative. Alternatively, chiral derivatizing agents (CDAs) can be used. acs.org For instance, if a derivative contains a chiral alcohol or amine, it can be esterified with an axially chiral acid. The resulting diastereomers can then be analyzed by NMR spectroscopy, where the differences in chemical shifts can be used to deduce the absolute configuration of the original molecule. acs.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-(5-Formyl-2-thienyl)acetamide in solution.

¹H and ¹³C NMR for Molecular Structure Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular framework of this compound. In ¹H NMR, the formyl proton gives a characteristic signal in the downfield region, typically between δ 9.8 and 10.0 ppm. The methyl protons of the acetamide (B32628) group are observed further upfield, usually around δ 2.1 ppm. The protons on the thiophene (B33073) ring exhibit distinct chemical shifts and coupling patterns that confirm their relative positions.

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. The carbonyl carbons of the formyl and amide groups are readily identifiable by their characteristic downfield shifts, appearing at approximately 168–170 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Formyl Proton (CHO) | 9.8–10.0 | - |

| Acetamide Methyl (CH₃) | ~2.1 | - |

| Thiophene Ring Protons | (Varies based on position) | - |

| Formyl Carbonyl (C=O) | - | ~168–170 |

| Amide Carbonyl (C=O) | - | ~168–170 |

2D NMR Techniques (e.g., HSQC, HMBC, NOESY) in Conformational Analysis

Two-dimensional (2D) NMR techniques provide deeper insights into the connectivity and spatial arrangement of atoms within the molecule. While specific studies on this compound are not extensively detailed in the provided results, the application of these techniques to similar acetamide derivatives is well-documented. For instance, Heteronuclear Single Quantum Coherence (HSQC) experiments would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from 1D NMR.

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range couplings (2-3 bonds), which helps to piece together the molecular structure by connecting different functional groups. For example, HMBC can show correlations between the formyl proton and the carbons of the thiophene ring, as well as between the amide proton and the carbons of the acetamide group and the thiophene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in determining the through-space proximity of protons, which is vital for conformational analysis. For instance, NOESY could reveal the preferred orientation of the acetamido group relative to the thiophene ring. Studies on analogous N-substituted acetamides have demonstrated the existence of cis-trans rotational isomers around the amide bond, a phenomenon that could be investigated using variable-temperature NMR and 2D exchange spectroscopy (EXSY). scielo.br

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum of this compound displays distinct absorption bands. The stretching vibration of the amide carbonyl (C=O) group is typically observed around 1650 cm⁻¹. The formyl carbonyl group exhibits a stretching vibration at a slightly higher frequency, generally around 1710 cm⁻¹. The N-H stretching vibration of the secondary amide appears as a distinct band, while C-H stretches of the aromatic thiophene ring and the methyl group are also present.

Table 2: Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide C=O | Stretch | ~1650 |

| Formyl C=O | Stretch | ~1710 |

| N-H | Stretch | (Typically 3200-3400) |

| Aromatic C-H | Stretch | (Typically 3000-3100) |

| Methyl C-H | Stretch | (Typically 2850-2960) |

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The thiophene ring vibrations would be expected to produce characteristic Raman signals.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization, which can provide structural information. The compound has a molecular formula of C₇H₇NO₂S and a monoisotopic mass of approximately 169.02 Da. uni.lu

Electron impact (EI) mass spectrometry of related thienylamine derivatives has shown that fragmentation is significantly influenced by the substituents on the thiophene ring. arkat-usa.org For this compound, common fragmentation pathways would likely involve the loss of the formyl group (CHO), the acetyl group (CH₃CO), or cleavage of the amide bond. The stability of the thiophene ring often leads to fragment ions containing this moiety.

Electrospray ionization (ESI) mass spectrometry, a softer ionization technique, is useful for observing the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. uni.lu Predicted collision cross section (CCS) values can also be calculated for different adducts to aid in structural characterization. uni.lu

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound was not found in the provided search results, studies on similar thiophene-containing acetamides have been reported. nih.gov

A crystallographic analysis of this compound would reveal precise bond lengths, bond angles, and torsion angles. It would definitively establish the planarity of the thiophene ring and the conformation of the acetamido and formyl substituents relative to the ring. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding involving the amide N-H and the carbonyl oxygens, which dictate the crystal packing arrangement. For example, in a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the crystal packing is stabilized by N–H···N and C–H···N hydrogen bonds. nih.gov

Chiroptical Spectroscopy for Enantiomeric Studies (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exhibit enantiomerism, and chiroptical spectroscopy is not applicable for its study in this context.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(5-Formyl-2-thienyl)acetamide, offering a detailed picture of its electronic and structural characteristics.

Density Functional Theory (DFT) is a widely used method to investigate the electronic properties of molecules like this compound. Such calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations at the B3LYP/6-311G(d,p) level determined a HOMO-LUMO energy gap of 5.0452 eV, indicating significant stability. nih.gov Similar calculations for this compound would elucidate how the formyl and acetamido groups influence the electronic landscape of the thiophene (B33073) ring.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. These maps use a color scale to indicate regions of positive and negative electrostatic potential. nih.gov For this compound, the oxygen atoms of the formyl and acetamide (B32628) groups would be expected to show negative potential (red regions), indicating their role as hydrogen bond acceptors, while the amide N-H group would exhibit positive potential (blue region), acting as a hydrogen bond donor. nih.gov

Mulliken charge distribution analysis provides quantitative values for the partial charges on each atom, offering further insight into the molecule's polarity and reactive sites. In a study of 2-(2-formylphenoxy)acetamide, DFT calculations were used to determine the Mulliken charges on each atom, identifying the most electrophilic and nucleophilic centers. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties This table illustrates the type of data obtained from DFT calculations on similar molecules and is hypothetical for this compound.

| Parameter | Expected Value | Significance |

|---|---|---|

| EHOMO | ~ -6.0 to -7.0 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| ELUMO | ~ -1.5 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Indicator of chemical stability and reactivity. nih.gov |

| Dipole Moment | ~ 3.0 to 4.5 D | Measures the overall polarity of the molecule. |

The flexibility of this compound arises from the rotation around the C-N amide bond and the single bonds connecting the substituents to the thiophene ring. This rotation can lead to different stable conformations, or rotamers.

Studies on related N-aromatic acetamides bearing a thiophene ring have shown that the conformational preferences are influenced by the electronic properties of the aromatic moiety and intramolecular interactions. nih.gov Specifically, for N-(2-thienyl)acetamides, the Z-conformer is often stabilized by a 1,5-type intramolecular interaction between the thiophene sulfur atom and the amide carbonyl oxygen (S···O=C). nih.gov This interaction has an estimated stabilization energy of approximately 0.74 to 0.93 kcal/mol. nih.gov

Computational methods, particularly DFT, can be used to perform a potential energy surface (PES) scan by systematically rotating the dihedral angles of interest. This allows for the identification of energy minima corresponding to stable rotamers and the energy barriers separating them. A study on N-benzyl-N-(furan-2-ylmethyl)acetamide successfully used DFT calculations to identify nine stable conformations and analyze the rotational equilibrium in solution. scielo.brresearchgate.net For this compound, conformational analysis would reveal the most stable arrangement of the formyl and acetamide groups relative to the thiophene ring, which is critical for understanding its interaction with biological receptors.

This compound can participate in several chemical reactions, including the oxidation of the formyl group to a carboxylic acid, its reduction to an alcohol, and various substitution reactions. Quantum chemical calculations are instrumental in elucidating the mechanisms of these transformations.

By mapping the reaction pathway from reactants to products, computational chemists can identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. DFT calculations can be used to optimize the geometry of the transition state and calculate its vibrational frequencies to confirm it is a true first-order saddle point. While specific studies on this molecule are not available, the methodology is well-established for predicting reaction outcomes and understanding selectivity in organic synthesis.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

An MD simulation of this compound in an aqueous solution, for example, would reveal how the molecule moves and reorients itself and how water molecules arrange around its polar and non-polar regions. This is crucial for understanding its solubility and how it might behave in a biological medium. By analyzing the trajectory from an MD simulation, one can calculate properties like the radial distribution function to understand the structuring of solvent molecules around the solute and identify persistent hydrogen bonds.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is central to drug discovery for predicting the binding affinity and interaction mode of potential drug candidates.

Acetamide derivatives have been investigated as inhibitors for various enzymes implicated in neurodegenerative diseases and cancer. nih.govresearchgate.net For instance, docking studies on N-aryl-acetamide compounds have explored their potential to inhibit monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov

A molecular docking study of this compound would involve placing the molecule into the active site of a target protein. A scoring function is then used to estimate the binding affinity, typically reported as a docking score in kcal/mol. The analysis of the resulting docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For example, the formyl and acetamide groups of this compound could form crucial hydrogen bonds with amino acid residues in an enzyme's active site. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target This table shows representative data from a molecular docking study, indicating potential interactions and binding scores.

| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase X | -8.5 | LYS78 | Hydrogen Bond (with formyl C=O) |

| ASP184 | Hydrogen Bond (with amide N-H) | ||

| PHE185 | π-π Stacking (with thiophene ring) | ||

| VAL62, ILE140 | Hydrophobic Interactions | ||

| Enzyme Y | -7.2 | SER210 | Hydrogen Bond (with amide C=O) |

| TRP112 | π-π Stacking (with thiophene ring) | ||

| ALA214, LEU240 | Hydrophobic Interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. semanticscholar.org By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis and testing.

A QSAR study on this compound derivatives would involve several steps. First, a dataset of related compounds with measured biological activity (e.g., IC₅₀ values) is compiled. Next, a variety of molecular descriptors (numerical values that encode different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties) are calculated for each compound. Finally, statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the activity. semanticscholar.org

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be employed. These methods generate 3D contour maps that visualize regions where modifying the structure (e.g., adding bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors) is likely to increase or decrease biological activity. semanticscholar.org Such a model would be invaluable for rationally designing more potent analogs of this compound.

Prediction of Spectroscopic Parameters from Theoretical Models

The prediction of spectroscopic parameters through theoretical models is a cornerstone of computational chemistry, enabling the direct comparison of calculated data with experimental spectra. This synergy is crucial for the structural confirmation of synthesized compounds and for the detailed assignment of spectral signals. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have become standard for the accurate calculation of Nuclear Magnetic Resonance (NMR) chemical shifts, Fourier-Transform Infrared (FT-IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. nih.gov

For this compound, these computational techniques can provide a detailed and atom-specific interpretation of its spectroscopic signatures. The process typically begins with the optimization of the molecule's three-dimensional geometry to its lowest energy state. Following this, the spectroscopic properties are calculated using a specific functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.netmdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. nih.gov By computing the isotropic magnetic shielding constants for each nucleus in this compound, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical chemical shifts are typically referenced against a standard compound, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data. researchgate.net Such calculations are invaluable for assigning specific resonances to individual protons and carbon atoms within the molecule, which can be challenging in complex structures. nih.gov The predicted chemical shifts are influenced by the electronic environment of each nucleus, providing insights into the electron-donating and electron-withdrawing effects of the substituent groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretically predicted values and may vary from experimental results.)

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Amide N-H | 8.5 - 9.5 |

| Formyl C-H | 9.7 - 10.0 | |

| Thiophene H-3 | 7.0 - 7.5 | |

| Thiophene H-4 | 7.6 - 8.0 | |

| Acetyl CH₃ | 2.0 - 2.5 | |

| ¹³C | Carbonyl (Formyl) | 180 - 185 |

| Carbonyl (Amide) | 165 - 170 | |

| Thiophene C2 | 140 - 145 | |

| Thiophene C5 | 150 - 155 | |

| Thiophene C3 | 125 - 130 | |

| Thiophene C4 | 135 - 140 |

Predicted FT-IR Vibrational Frequencies

Theoretical calculations of FT-IR spectra involve determining the harmonic vibrational frequencies of the molecule. These calculations can predict the positions of absorption bands corresponding to the stretching, bending, and torsional motions of the chemical bonds. libretexts.orgwiley.com For this compound, this allows for the identification of characteristic vibrational modes, such as the N-H stretch of the amide, the C=O stretches of the formyl and acetyl groups, and the vibrations associated with the thiophene ring. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the theoretical models, leading to better agreement with experimental spectra. researchgate.net

Table 2: Predicted FT-IR Vibrational Frequencies for this compound (Note: These are theoretically predicted values and may vary from experimental results.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Amide N-H bond stretching |

| C-H Stretch (Aromatic) | 3000 - 3100 | Thiophene C-H bond stretching |

| C-H Stretch (Aliphatic) | 2900 - 3000 | Acetyl CH₃ bond stretching |

| C-H Stretch (Aldehyde) | 2700 - 2800 | Formyl C-H bond stretching |

| C=O Stretch (Formyl) | 1680 - 1700 | Formyl carbonyl group stretching |

| C=O Stretch (Amide I) | 1650 - 1680 | Amide carbonyl group stretching |

| N-H Bend (Amide II) | 1520 - 1570 | Amide N-H bending and C-N stretching |

| C=C Stretch | 1400 - 1500 | Thiophene ring stretching |

Predicted UV-Vis Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. researchgate.netfaccts.de This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions, such as π→π* and n→π* transitions, which are characteristic of conjugated systems containing heteroatoms and carbonyl groups. researchgate.net

Table 3: Predicted UV-Vis Absorption Maxima for this compound (Note: These are theoretically predicted values and may vary from experimental results.)

| Predicted λmax (nm) | Oscillator Strength (f) | Predominant Transition Type |

|---|---|---|

| 320 - 340 | > 0.5 | π → π* |

| 270 - 290 | > 0.3 | π → π* |

Biological Activity and Pharmacological Potential of N 5 Formyl 2 Thienyl Acetamide Derivatives

Antimicrobial Activity

The search for novel antimicrobial agents is a pressing global health challenge, and thiophene-containing compounds have shown considerable promise in this arena. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of N-(5-Formyl-2-thienyl)acetamide have been investigated for their antibacterial properties, demonstrating a range of activities that are highly dependent on their specific structural modifications.

Detailed research has shown that the introduction of other heterocyclic moieties, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, to a 2-thienyl core can result in significant antibacterial action. nih.gov For instance, certain 3-(4-substituted-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones have demonstrated marked broad-spectrum antibacterial activity. nih.gov Specifically, derivatives with methyl, phenyl, 4-fluorophenyl, and 2-trifluoromethylphenyl substituents on the piperazine (B1678402) ring were found to be highly active against Gram-positive bacteria and, to a lesser extent, against Gram-negative bacteria. nih.gov In contrast, replacing these substituents with 4-benzyl or 2-trifluoromethylbenzyl groups led to a dramatic reduction in antimicrobial activity. nih.gov

Similarly, N,N'-disubstituted thiourea (B124793) derivatives and their cyclized 1,2,4-triazolo[3,4-b] archivepp.comarchivepp.comthiadiazole analogues containing a 2-thienyl group showed activity primarily against Gram-positive bacteria, with little to no effect on Gram-negative strains. nih.gov The arylaminomethyl-1,3,4-oxadiazoline-2-thiones, however, were active against both Gram-positive and Gram-negative bacteria. nih.gov

Other related acetamide (B32628) derivatives, such as those derived from 2-mercaptobenzothiazole (B37678), have also exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative species. nih.gov Furthermore, N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-chloroacetamide derivatives have shown notable activity against the Gram-negative bacterium Escherichia coli and the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. researchgate.net Studies on N-[5-chlorobenzylthio-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives also reported good antibacterial activity against Gram-positive bacteria. researchgate.net

| Derivative Class | Gram-Positive Activity | Gram-Negative Activity | Key Findings | Reference |

|---|---|---|---|---|

| 5-(2-Thienyl)-1,3,4-oxadiazoline-2-thiones (Piperazine derivatives 9a, 9b, 9c, 9d) | High | Moderate | Activity depends on the substituent on the piperazine ring. | nih.gov |

| 5-(2-Thienyl)-1,3,4-oxadiazoline-2-thiones (Arylaminomethyl derivatives 7a-e) | Active | Active | Showed broad-spectrum activity. | nih.gov |

| 5-(2-Thienyl)-1,2,4-triazolo[3,4-b] archivepp.comarchivepp.comthiadiazoles | Active | Almost Inactive | Activity mainly against Gram-positive bacteria. | nih.gov |

| N-[5-(Amylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-morpholinacetamide | Appreciable (S. aureus, B. subtilis) | Appreciable (E. coli) | Exhibited antibacterial effect against all tested strains. | researchgate.net |

| 2-Mercaptobenzothiazole Acetamide Derivatives | Moderate to Good | Moderate to Good | A privileged heterocyclic scaffold with broad applications. | nih.gov |

Antifungal Properties and Spectrum of Activity

The antifungal potential of this compound derivatives has been explored against various plant and human pathogenic fungi.

Research into N-thienylcarboxamide isomers, which are structurally related to the core compound, has revealed significant fungicidal activity against gray mold (Botrytis cinerea). nih.gov The study demonstrated that the positioning of substituents on the thiophene (B33073) ring is crucial for activity. N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides exhibited high activity, comparable to their N-phenyl counterparts, suggesting that these thienyl groups can act as bioisosteres of the phenyl group in this class of fungicides. nih.gov In contrast, N-(3-substituted-2-thienyl)carboxamides showed significantly lower activity. nih.gov

Furthermore, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized, with some compounds showing excellent fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis). mdpi.comresearchgate.net One derivative, in particular, exhibited superior efficacy in field trials compared to commercial fungicides. researchgate.net

In the context of human pathogens, derivatives of N-formyl tetrahydropyrimidines have shown inspirational antifungal activity against Aspergillus niger. chemrevlett.com Similarly, a series of [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) acetamide derivatives were synthesized and screened for their antifungal activities against Candida albicans and Aspergillus niger, with some compounds showing better activity than the reference drug fluconazole. researchgate.net However, in a study of 5-(2-thienyl)-1,2,4-triazole and 5-(2-thienyl)-1,3,4-oxadiazole derivatives, none of the compounds were found to be significantly active against Candida albicans, with only a few showing weak activity. nih.gov

| Derivative Class | Fungal Species | Activity Level | Reference |

|---|---|---|---|

| N-(2-substituted-3-thienyl)carboxamides | Botrytis cinerea | High | nih.gov |

| N-(4-substituted-3-thienyl)carboxamides | Botrytis cinerea | High | nih.gov |

| N-(thiophen-2-yl) nicotinamides | Pseudoperonospora cubensis | Excellent | mdpi.comresearchgate.net |

| [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) acetamides | Candida albicans, Aspergillus niger | Better than fluconazole | researchgate.net |

| 5-(2-Thienyl)-1,3,4-oxadiazole derivatives | Candida albicans | Weak to Inactive | nih.gov |

Mechanism of Antimicrobial Action

Understanding the mechanism of action is critical for the development of effective antimicrobial drugs. For derivatives of this compound, different mechanisms have been proposed based on their structural features.

For the N-thienylcarboxamide class of fungicides, the primary mechanism of action is the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov SDH is a key enzyme in the mitochondrial respiratory chain, and its inhibition disrupts the energy production in pathogenic fungi, leading to cell death. nih.gov The lower activity of certain positional isomers was attributed to a lower inhibitory activity on SDH. nih.gov

In the case of antibacterial 2-mercaptobenzothiazole acetamide derivatives, molecular docking studies have provided insights into their potential mechanism. nih.gov One of the highly active compounds was found to share the same hydrophobic pockets as the fluoroquinolone antibiotic levofloxacin (B1675101) within bacterial kinases and DNA gyrases. nih.gov This suggests that these derivatives may exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is implicated in a wide range of diseases, and the cyclooxygenase (COX) and lipoxygenase (LOX) pathways are key targets for anti-inflammatory drugs. archivepp.comnih.gov Acetamide derivatives, including those with a thienyl moiety, have been explored as inhibitors of these pathways. archivepp.comarchivepp.com

Cyclooxygenase (COX) Inhibition (e.g., COX-2 Selectivity)

The cyclooxygenase (COX) enzyme exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in inflammation and pain. nih.gov Therefore, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory agents with fewer gastrointestinal side effects. archivepp.comnih.gov

Numerous acetamide derivatives have been designed as selective COX-2 inhibitors. archivepp.comarchivepp.com The general strategy involves incorporating specific pharmacophores that can bind to the secondary pocket present in the active site of COX-2 but not COX-1. nih.gov A commonly used pharmacophore for COX-2 selectivity is the methylsulfonyl (SO2Me) group. nih.govnih.gov

While specific studies on this compound derivatives as COX inhibitors are limited, research on related heterocyclic acetamide derivatives provides a strong rationale for their potential in this area. For example, pyrazole- and oxadiazole-containing acetamide derivatives have shown potent and selective COX-2 inhibitory activity. archivepp.com The nitrogen atom of the acetamide moiety can form hydrogen bonds with key amino acid residues like Serine 353 in the COX-2 active site, contributing to the binding affinity. archivepp.com The design of new pyridazine-based compounds as selective COX-2 inhibitors further highlights the versatility of heterocyclic scaffolds in this context. nih.gov The bioisosteric replacement of a phenyl ring with a thiophene ring is a common strategy in medicinal chemistry, suggesting that thienyl acetamide derivatives could also be effective and selective COX-2 inhibitors.

| Derivative Class | Target | Key Structural Features for Activity | Reference |

|---|---|---|---|

| Pyrazole Acetamides | COX-2 | Acylamino spacer, 4-NH2SO2Ph group | archivepp.com |

| Oxadiazole Acetamides | COX-2 | Amide linkage with benzophenone's oxadiazole moiety | archivepp.com |

| 5,5-Diarylhydantoins | COX-2 | p-MeSO2Ph group on C-5 phenyl ring | nih.gov |

| Pyridazine-based derivatives | COX-2 | Thiazole (B1198619) and 4-thiazolidinone (B1220212) moieties | nih.gov |

Lipoxygenase (LOX) Pathway Modulation

The lipoxygenase (LOX) pathway is another important route in the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes. nih.govdb-thueringen.demdpi.com Inhibition of 5-lipoxygenase (5-LOX), the key enzyme in this pathway, is a validated therapeutic strategy for inflammatory conditions. nih.gov Dual inhibition of both COX-2 and 5-LOX is considered an attractive approach to develop safer and more effective anti-inflammatory drugs. nih.gov

Several classes of compounds have been identified as LOX inhibitors. nih.gov For instance, coumarin (B35378) derivatives have shown inhibitory activity against 15-LOX. nih.gov More relevant to the current focus, N-(benzene sulfonyl)acetamide derivatives have been designed and synthesized as potent dual inhibitors of COX-2 and 5-LOX. mtroyal.ca

The modulation of the 5-LOX pathway can also be achieved by targeting downstream enzymes like leukotriene A4 hydrolase (LTA4H). db-thueringen.demdpi.com Chalcogen-containing compounds, including thiazole derivatives, have been shown to selectively inhibit the epoxide hydrolase activity of LTA4H. db-thueringen.demdpi.com Given that this compound contains a thiophene (a sulfur-containing heterocycle) ring, its derivatives could potentially modulate the LOX pathway. Additionally, 2-thiouracil-5-sulfonamide derivatives have been evaluated as inhibitors of 15-LOX, with halogenated derivatives showing significant activity. mdpi.com This suggests that incorporating a thiophene ring, another sulfur-containing heterocycle, into acetamide structures could be a viable strategy for developing novel LOX inhibitors.

| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| N-(Benzene sulfonyl)acetamides | COX-2/5-LOX | Showed significant dual inhibitory activity. | mtroyal.ca |

| Chalcogen-containing thiazole derivatives | LTA4H | Selectively inhibit the epoxide hydrolase activity of LTA4H. | db-thueringen.demdpi.com |

| Coumarin derivatives | 15-LOX | Demonstrated inhibitory activity against 15-LOX. | nih.gov |

| 2-Thiouracil-5-sulfonamide derivatives | 15-LOX | Halogenated derivatives showed significant 15-LOX inhibition. | mdpi.com |

P2Y14 Receptor Antagonism Studies

The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), is activated by extracellular nucleotides and plays a crucial role in a wide array of physiological processes. This family is divided into two main subgroups, with the P2Y14 receptor belonging to the "P2Y12-like" subgroup, which also includes the P2Y12 and P2Y13 receptors. nih.gov These receptors are coupled to the Gαi protein and share approximately 45-50% sequence homology. nih.gov The P2Y14 receptor is specifically activated by UDP-sugars, such as UDP-glucose. nih.gov

While the P2Y receptor family, including P2Y1, P2Y2, and P2Y12, has been a significant target for the development of antagonists for conditions involving inflammation, thrombosis, and cancer, specific research detailing the antagonism of the P2Y14 receptor by derivatives of this compound is not extensively documented in the current literature. nih.govnih.gov The development of antagonists for P2Y receptors is an active area of research, spurred by the discovery of ligand-bound X-ray crystal structures for P2Y1 and P2Y12, which facilitates structure-based drug design. nih.gov However, dedicated studies focusing on this compound derivatives as P2Y14 receptor antagonists remain a potential area for future investigation.

Modulation of Inflammatory Cytokine Release

Derivatives of this compound have demonstrated potential as anti-inflammatory agents. The parent compound, this compound, has been evaluated for its anti-inflammatory properties and is thought to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity is also attributed to the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of the compound, including the formyl group and the thienyl ring, are believed to contribute to these biological activities by facilitating interactions with biological targets.

Furthermore, broader studies on related acetamide derivatives confirm their potential in this area. Research on 2-(substituted phenoxy) acetamide derivatives has shown that these compounds can possess significant anti-inflammatory and analgesic activities. nih.govresearchgate.net In particular, compounds featuring halogen substitutions on the aromatic ring were found to have favorable anti-inflammatory properties. nih.govresearchgate.net This suggests that the acetamide scaffold is a promising backbone for developing novel anti-inflammatory agents that may act by modulating cytokine release and other inflammatory pathways.

Anticancer and Cytotoxic Activities

The anticancer potential of this compound and its derivatives has been a subject of scientific inquiry, revealing significant cytotoxic effects against various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest.

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against human liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The compound's IC50 value against HepG2 cells was reported to be approximately 9.08 µg/ml.

Derivatives incorporating the acetamide structure have also shown potent cytotoxic activity across a range of cancer cell lines. A series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were tested against neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines. nih.gov The results showed that specific substitutions on the phenyl ring significantly influenced cytotoxicity. For instance, a derivative with a meta-fluorine substituent (compound 3b) was most effective against PC3 cells, one with a meta-methoxy group (compound 3h) was potent against HT-29 cells, and a derivative with an ortho-chlorine (compound 3d) showed high potency against the SKNMC cell line. nih.gov

Another study on synthetic phenylacetamide derivatives provided detailed IC50 values, highlighting their dose-dependent inhibitory effects. These derivatives demonstrated significant cytotoxicity against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC12) cell lines. tbzmed.ac.ir

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Phenylacetamide Derivatives This table presents the half-maximal inhibitory concentration (IC50) values for a series of phenylacetamide derivatives against three different cancer cell lines, as reported in a 2025 study. tbzmed.ac.ir The 'R' column indicates the substitution on the phenyl ring.

| Compound | R | MDA-MB-468 | PC12 | MCF-7 |

| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |

| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |

| 3c | 4-F | 87 ± 0.05 | 8 ± 0.06 | 7 ± 0.08 |

| 3d | 2-Cl | 6 ± 0.08 | 6 ± 0.07 | 7 ± 0.4 |

| 3e | 3-Cl | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 |

| 3f | 4-Cl | 1 ± 0.13 | 7 ± 0.09 | ND |

| 3g | 2-OCH3 | 1.3 ± 0.03 | 2.97 ± 0.07 | 1.53 ± 0.12 |

| 3h | 4-OCH3 | 3.13 ± 0.06 | 1.73 ± 0.13 | 1.4 ± 0.12 |

| 3i | 2-NO2 | 6 ± 0.4 | 2.20 ± 0.43 | ND |